3-(Trifluoromethyl)benzhydrol
Overview
Description
3-(Trifluoromethyl)benzhydrol is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzhydrol moiety. Its chemical formula is C14H11F3O, and it has a molecular weight of 252.23 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research .
Scientific Research Applications
3-(Trifluoromethyl)benzhydrol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
Target of Action
This compound is primarily used for research purposes .
Biochemical Pathways
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . .
Action Environment
It is generally recommended to store the compound in a dry, cool, well-ventilated area .
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethyl)benzhydrol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity and function. For instance, it can act as a substrate analog that binds covalently and irreversibly to enzyme active sites, thereby modifying enzyme activity . This interaction is crucial for studying enzyme functions and their roles in different biochemical pathways.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular functions . The compound’s ability to form covalent bonds with enzyme active sites is a key aspect of its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions are essential for the compound’s accumulation and activity in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is critical for its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Trifluoromethyl)benzhydrol can be synthesized through several methods. One common synthetic route involves the reduction of 3-(trifluoromethyl)benzophenone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an organic solvent like ethanol or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-(trifluoromethyl)benzophenone. This method utilizes a metal catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature to achieve the desired reduction .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)benzhydrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-(trifluoromethyl)benzophenone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction can yield 3-(trifluoromethyl)benzyl alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products Formed
Oxidation: 3-(Trifluoromethyl)benzophenone.
Reduction: 3-(Trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzophenone
- 3-(Trifluoromethyl)benzyl alcohol
- 4-(Trifluoromethyl)benzhydrol
- 4-(Trifluoromethyl)benzophenone
- 4-(Trifluoromethyl)benzyl alcohol
Uniqueness
3-(Trifluoromethyl)benzhydrol is unique due to the specific positioning of the trifluoromethyl group on the benzhydrol moiety. This positioning significantly influences its chemical reactivity and biological activity compared to its isomers and other similar compounds .
Properties
IUPAC Name |
phenyl-[3-(trifluoromethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9,13,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMIEGLFYDWJOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380509 | |
Record name | 3-(Trifluoromethyl)benzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728-80-3 | |
Record name | 3-(Trifluoromethyl)benzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethyl)benzhydrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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